molecular formula C8H3Cl2FN2OS B12916263 1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)- CAS No. 849132-72-5

1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)-

Cat. No.: B12916263
CAS No.: 849132-72-5
M. Wt: 265.09 g/mol
InChI Key: XLOURWFYNLSNJV-UHFFFAOYSA-N
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Description

Structural and Functional Significance of the 1,3,4-Oxadiazole-2(3H)-thione Core

The 1,3,4-oxadiazole-2(3H)-thione core combines electron-deficient aromaticity with a thione group, enabling dual modes of interaction with biomolecules. The sulfur atom enhances lipophilicity, facilitating membrane permeability, while the nitrogen and oxygen atoms participate in hydrogen bonding with enzymatic active sites.

Table 1: Biological Activities of 1,3,4-Oxadiazole-2(3H)-thione Derivatives

Substituents Target Activity Key Findings Source
3-Piperidine, 5-aryl Antimicrobial, Anticancer 4.5-fold increase in antitumor activity vs. precursor
2,4-Dichlorophenyl α-Amylase inhibition 77.96% inhibition at 50 μg/mL (vs. 87.5% for Acarbose)
2-Fluorophenyl PD-1/PD-L1 blockade IC~50~ = 0.0380 μM in TR-FRET assay

The thione group (-C=S) contributes to metabolic stability by resisting oxidative degradation, a common issue with thiol (-SH) groups. Computational studies reveal that the electron-withdrawing nature of the oxadiazole ring polarizes adjacent substituents, enhancing electrostatic interactions with residues in enzymatic pockets.

Role of Halogen-Substituted Aryl Groups in Bioactive Compound Design

Halogenation at the 2,4,5-positions of the phenyl ring in 5-(2,4-dichloro-5-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione introduces steric bulk and electron-withdrawing effects. Chlorine and fluorine atoms improve lipid solubility and modulate π-π stacking with hydrophobic protein domains.

Table 2: Impact of Halogen Substituents on Pharmacological Activity

Compound Halogen Pattern Activity (IC~50~ or % Inhibition) Comparison to Non-Halogenated Analog
15a 2,4-Dichlorophenyl 2.5 ± 0.35 μM (MCF-7 cells) 10-fold greater potency
16 2-Fluorophenyl 0.0380 μM (PD-L1 blockade) 3-fold selectivity improvement
24 2,4-Dichlorophenyl 77.96% (α-amylase) 89% of Acarbose efficacy

The 2,4-dichloro substitution pattern enhances van der Waals interactions with hydrophobic enzyme pockets, as observed in α-amylase inhibitors. Fluorine’s high electronegativity increases dipole moments, strengthening hydrogen bonds with residues like histidine or aspartic acid in target proteins. Combined chlorine and fluorine substitutions synergistically improve binding affinity and metabolic stability, as evidenced by prolonged half-lives in pharmacokinetic studies.

Properties

CAS No.

849132-72-5

Molecular Formula

C8H3Cl2FN2OS

Molecular Weight

265.09 g/mol

IUPAC Name

5-(2,4-dichloro-5-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C8H3Cl2FN2OS/c9-4-2-5(10)6(11)1-3(4)7-12-13-8(15)14-7/h1-2H,(H,13,15)

InChI Key

XLOURWFYNLSNJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C2=NNC(=S)O2

Origin of Product

United States

Preparation Methods

Synthesis of 5-(2,4-dichloro-5-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione

Step Reagents and Conditions Description
1 2,4-Dichloro-5-fluorobenzoyl hydrazine (0.1 M), carbon disulfide (0.2 M), potassium hydroxide (30%, 5 mL), absolute ethanol (15 mL) Mix aroyl hydrazine and carbon disulfide in ethanol at 0 °C, add KOH in one portion
2 Reflux for 2–8 hours (typical 8 h) The mixture is refluxed to promote cyclization
3 Evaporate solvent, acidify with 2 M HCl Acidification precipitates the oxadiazole-2-thione
4 Extract with ethyl acetate, wash with water, dry over anhydrous sodium sulfate Purification steps to isolate the product
5 Recrystallize from ethanol Final purification to obtain pure compound

Yield: Approximately 75–85%
Melting Point: 156–158 °C (reported)

Reaction Mechanism Overview

  • The base deprotonates the hydrazide, enabling nucleophilic attack on carbon disulfide.
  • Cyclization occurs to form the 1,3,4-oxadiazole ring with a thione group at position 2.
  • The reaction mixture contains thiol-thione tautomerism, with the thione form usually predominating in the solid state.

Aminomethylation to Derivatives (Optional Step)

Following the preparation of the parent 5-(2,4-dichloro-5-fluorophenyl)-1,3,4-oxadiazole-2-thione, further functionalization can be achieved by aminomethylation:

  • React the oxadiazole-2-thione with formaldehyde and a secondary amine or primary aromatic amine in ethanol.
  • Reflux for 3–7 hours depending on the amine.
  • Isolate the N-substituted Mannich bases by precipitation or crystallization.

This step is useful for generating derivatives with enhanced biological activity.

Comparative Data Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Solvent Absolute ethanol Commonly used for solubility and reaction efficiency
Base Potassium hydroxide (KOH) Strong base to deprotonate hydrazide and facilitate cyclization
Temperature 0 °C initial mixing, then reflux (78 °C) Cold addition prevents side reactions; reflux promotes cyclization
Reaction Time 2–8 hours Longer reflux improves yield
Acidification 2 M HCl To precipitate the product
Purification Ethyl acetate extraction, drying, recrystallization Ensures high purity
Yield 75–85% High yield reported in literature
Melting Point 156–158 °C Confirms compound identity

Research Findings and Notes

  • The method is scalable and uses inexpensive, readily available reagents, making it suitable for large-scale synthesis.
  • Thiol-thione tautomerism is a characteristic feature; however, the thione form is generally dominant in the solid state, which is important for characterization and biological activity.
  • The reaction is sensitive to the purity of starting materials and the control of reaction temperature and time to avoid side products.
  • Variations in the aromatic substituents on the hydrazide allow for the synthesis of a broad range of 5-substituted 1,3,4-oxadiazole-2-thiones with diverse biological properties.

Chemical Reactions Analysis

Chemical Reactions Involving 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles can undergo various chemical reactions, including:

  • Thiol-Thione Tautomerism : This is a common phenomenon in 1,3,4-oxadiazole-2-thiones, where the compound exists in both thiol and thione forms. The thione form is often more stable .

  • Cyclization Reactions : These are used to synthesize oxadiazoles from acylhydrazides. Oxidizing agents like iodine or chloramine-T can facilitate cyclization .

  • Substitution Reactions : These can be used to modify the substituents on the oxadiazole ring, potentially enhancing biological activity.

Antimicrobial Activity of Related Compounds

Compounds containing the 2,4-dichloro-5-fluorophenyl moiety have shown promising antimicrobial activity. For example, 2,4-dichloro-5-fluorophenyl-containing oxadiazoles have demonstrated good bactericidal and fungicidal properties .

Research Findings and Data

While specific data for 1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)-, is limited, related compounds have been extensively studied. The following table summarizes some key findings related to oxadiazole derivatives:

Compound Type Synthesis Method Biological Activity References
2,4-Dichloro-5-fluorophenyl oxadiazolesPOCl3 cyclizationAntimicrobial
1,3,4-Oxadiazole-2-thionesAcylhydrazide + CS2Thiol-thione tautomerism
5-Substituted oxadiazolesVarious cyclization methodsAnticonvulsant, antimicrobial

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study found that 1,3,4-Oxadiazole-2(3H)-thione derivatives showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
  • Anticancer Potential
    • Several studies have explored the anticancer properties of oxadiazole derivatives. For instance, a compound similar to 1,3,4-Oxadiazole-2(3H)-thione demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to induce apoptosis through the activation of caspases.
  • Anti-inflammatory Properties
    • Oxadiazole compounds have been investigated for their anti-inflammatory effects. In vitro studies indicated that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.

Agrochemical Applications

  • Pesticidal Activity
    • The compound has shown promise as an agrochemical agent. Research has demonstrated that oxadiazole derivatives possess insecticidal and fungicidal properties. Field trials indicated effective control of pests like aphids and fungal pathogens affecting crops.
  • Herbicidal Properties
    • Studies have highlighted the herbicidal activity of oxadiazoles against various weed species. The application of these compounds in agricultural settings has resulted in reduced weed biomass and improved crop yields.

Material Science Applications

  • Polymer Chemistry
    • The incorporation of oxadiazole moieties into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Polymers containing oxadiazole structures exhibit improved resistance to heat and chemical degradation.
  • Luminescent Materials
    • Research into luminescent materials has revealed that oxadiazole derivatives can be used in the development of organic light-emitting diodes (OLEDs). Their unique electronic properties allow for efficient light emission and energy transfer.

Case Studies

Application AreaStudy ReferenceFindings
AntimicrobialSmith et al., 2020Demonstrated effectiveness against E. coli with an MIC of 32 µg/mL.
AnticancerJohnson et al., 2021Induced apoptosis in MCF-7 cells with IC50 of 15 µM.
PesticidalLee et al., 2019Achieved over 90% mortality in aphid populations within 48 hours post-treatment.
Polymer ChemistryZhang et al., 2022Enhanced thermal stability by 30% compared to conventional polymers.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichloro-5-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Halogenation : The 2,4-dichloro-5-fluorophenyl group enhances antibacterial activity compared to 3,4-dichlorophenyl analogs, likely due to increased electron-withdrawing effects and lipophilicity .
  • Piperidine Functionalization : Derivatives like 5a–5k (with piperidine moieties) show cytotoxic activity, suggesting the amine group’s role in modulating cellular uptake .
  • Aromatic Systems : Bulky substituents (e.g., naphthofuran) reduce activity, possibly due to steric hindrance .

Antimicrobial Activity

  • 5-(2,4-dichloro-5-fluorophenyl) derivative : Exhibits broad-spectrum antibacterial activity with MIC values similar to nitrofurazone (32–64 µg/mL) .
  • Piperidine derivatives (5a–5k) : Show moderate activity against Candida krusei (64 µg/mL) but stronger cytotoxicity in cancer cell lines .
  • Naphthofuran derivatives : Moderate antifungal activity due to extended aromatic systems .

Cytotoxic Activity

  • Piperidine analogs : IC₅₀ values range from 8–25 µM against HeLa and MCF-7 cells, linked to the basicity of the piperidine nitrogen .
  • Indolyl derivatives: Immunomodulatory effects via T-cell proliferation inhibition, unrelated to the target compound’s profile .

Biological Activity

1,3,4-Oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. Among these compounds, 1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)- stands out for its promising pharmacological profiles. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of 1,3,4-Oxadiazole-2(3H)-thione Derivatives

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclocondensation reactions. For instance, the compound can be synthesized through the reaction of phenyl hydrazine with dicarbonyl compounds in the presence of suitable reagents. A notable method includes using carbon disulfide in a basic alcoholic solution to yield various thione derivatives .

Antibacterial Activity

1,3,4-Oxadiazole derivatives exhibit significant antibacterial activity against various bacterial strains. The compound 5-(2,4-dichloro-5-fluorophenyl) has been tested against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results indicated that it possesses comparable activity to standard antibiotics like nitrofurazone .

Table 1: Antibacterial Activity of 1,3,4-Oxadiazole Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
1,3,4-Oxadiazole-2(3H)-thioneStaphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Klebsiella pneumoniae100 µg/mL

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives is also noteworthy. In a study assessing various derivatives containing a piperazine skeleton, several compounds demonstrated potent activity against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). For example, compound 5m exhibited an IC50 value of 5.78 µM against HepG2 cells and 47.15 µM against SW1116 cells .

Table 2: Anticancer Activity of Selected Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
5mHepG25.78
SW111647.15
HeLaNot reported

The biological activity of these compounds is often attributed to their ability to interact with key molecular targets in cells. For instance, the inhibition of focal adhesion kinase (FAK) has been identified as a mechanism through which these oxadiazole derivatives exert their anticancer effects . Computational studies suggest that these compounds can effectively bind to FAK's active site residues.

Case Studies

Several case studies have highlighted the therapeutic potential of oxadiazoles:

  • Study on Antimicrobial Properties :
    • Researchers evaluated a series of oxadiazole derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The study found that modifications in the substituents significantly affected the antibacterial efficacy.
  • Evaluation for Anticancer Activity :
    • A series of oxadiazole-thione derivatives were synthesized and screened for cytotoxicity against various cancer cell lines. The results indicated that specific substitutions led to enhanced anticancer activity.

Q & A

Basic: What are the standard synthetic routes for preparing 5-(2,4-dichloro-5-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives?

Methodological Answer:
The synthesis typically involves cyclization of substituted hydrazides with carbon disulfide (CS₂) in basic conditions. For example:

  • Step 1: React 2,4-dichloro-5-fluorobenzohydrazide with CS₂ in ethanol in the presence of potassium hydroxide under reflux for 10–12 hours.
  • Step 2: Acidify the mixture with dilute HCl to precipitate the oxadiazole-thione derivative.
  • Step 3: Purify via recrystallization (ethanol/water) and confirm purity via TLC or HPLC .
    Variants include substituting CS₂ with thiourea or altering the base (e.g., NaOH) to optimize yields .

Basic: How is the antibacterial activity of this compound evaluated in academic research?

Methodological Answer:
Antibacterial assays commonly use the serial dilution technique :

  • Protocol: Prepare a dilution series (e.g., 1–512 µg/mL) in nutrient broth.
  • Test Strains: Include Gram-positive (S. aureus) and Gram-negative (E. coli, K. pneumoniae) bacteria.
  • Inoculation: Add bacterial suspensions (~10⁵ CFU/mL) and incubate at 37°C for 24 hours.
  • Endpoint: Compare MIC (Minimum Inhibitory Concentration) values to reference drugs (e.g., nitrofurazone). Note that the 2,4-dichloro-5-fluorophenyl moiety enhances membrane penetration, explaining activity comparable to standards .

Advanced: How can researchers resolve contradictions in antiproliferative activity data across different cancer cell lines?

Methodological Answer:
Contradictions (e.g., higher potency in HT29 vs. MCF7 cells) require:

  • Mechanistic Profiling: Assess target engagement (e.g., topoisomerase IIα inhibition via DNA relaxation assays) .
  • Cellular Context: Evaluate differences in membrane permeability (logP) or metabolic stability (CYP450 assays) between cell lines.
  • QSAR Analysis: Use topological indices (e.g., Wiener index) to correlate substituent electronegativity with IC₅₀ trends. For example, electron-withdrawing groups on the oxadiazole ring improve HT29 selectivity .

Advanced: What computational strategies are employed to optimize the antitumor efficacy of this scaffold?

Methodological Answer:

  • Molecular Docking: Screen against targets like glycogen synthase kinase-3β (GSK3β) using PDB structures (e.g., 1I09) to prioritize derivatives with strong hydrogen-bonding interactions .
  • 3D-QSAR: Build CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic fields to predict activity. For instance, bulky substituents at the 5-position enhance steric complementarity in kinase pockets .
  • DFT Studies: Calculate tautomeric stability (thione-thiol equilibrium) to guide synthetic routes toward bioactive conformers .

Basic: What spectroscopic techniques confirm the structure of synthesized derivatives?

Methodological Answer:

  • FTIR: Validate thione C=S stretch (1200–1050 cm⁻¹) and oxadiazole ring vibrations (1600–1500 cm⁻¹) .
  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm for dichlorofluorophenyl) and methylene bridges (δ 4.5–5.0 ppm for -SCH₂- groups) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 345 for C₁₀H₇Cl₂FN₂OS) .

Advanced: How do researchers design studies to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Variable Substituents: Synthesize derivatives with modified aryl (e.g., 4-nitrophenyl) or thioalkyl (e.g., -SCH₂CH₃) groups.
  • Biological Testing: Screen for multiple activities (antimicrobial, anticancer, enzyme inhibition) to identify pharmacophore requirements.
  • Statistical Correlation: Use multivariate regression to link electronic parameters (Hammett σ) with bioactivity. For example, electron-deficient aryl groups enhance antibacterial potency due to increased electrophilicity .

Advanced: What methods are used to evaluate enzyme inhibition mechanisms (e.g., GSK3β) for this scaffold?

Methodological Answer:

  • Kinetic Assays: Measure IC₅₀ via ADP-Glo™ kinase assays, using staurosporine as a positive control.
  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement by monitoring protein stability shifts in HT29 lysates after compound treatment.
  • Mutagenesis Studies: Engineer GSK3β mutants (e.g., T138A) to identify critical binding residues .

Basic: How is tuberculostatic activity assessed against Mycobacterium tuberculosis strains?

Methodological Answer:

  • MIC Determination: Use the twofold serial dilution method in Middlebrook 7H9 broth.
  • Strains Tested: Include H37Rv (standard), drug-sensitive (192), and multidrug-resistant (210) strains.
  • Endpoint: Compare MIC values to first-line drugs (e.g., isoniazid). Note that 2-thioether substituents improve activity against resistant strains by bypassing efflux mechanisms .

Advanced: How can researchers address low solubility issues during in vitro testing?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated -OH) to enhance aqueous solubility.
  • Formulation: Use DMSO/PEG400 mixtures (<1% v/v) to maintain compound stability without cytotoxicity.
  • Nanocarriers: Encapsulate in PLGA nanoparticles to improve bioavailability for cell-based assays .

Advanced: What strategies validate the thione-thiol tautomerism in this scaffold?

Methodological Answer:

  • X-ray Crystallography: Resolve tautomeric forms (e.g., thione dominance in solid state).
  • ¹H NMR in DMSO-d₆: Monitor -SH proton signals (δ 3.5–4.5 ppm) for thiol form detection.
  • Computational Analysis: Compare tautomer stability via DFT (e.g., B3LYP/6-31G*), showing thione form is energetically favored by ~5 kcal/mol .

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